Bendiocarb
Overview
Description
Bendiocarb is a carbamate insecticide known for its effectiveness against a wide range of nuisance and disease vector insects. It was first introduced in 1971 by Fisons Ltd and is currently marketed under various trade names such as Ficam, Dycarb, Garvox, Turcam, Niomil, Seedox, and Tattoo . This compound is acutely toxic and is used in public health and agriculture to control pests like bedbugs, mosquitoes, flies, wasps, ants, fleas, cockroaches, silverfish, and ticks . It is one of the twelve insecticides recommended by the World Health Organization for malaria control .
Mechanism of Action
Target of Action
Bendiocarb primarily targets the enzyme acetylcholinesterase (AChE) in insects . AChE plays a crucial role in the normal transmission of nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound, like other carbamates, acts as a reversible inhibitor of AChE . It binds to the active site of AChE, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine at nerve muscle sites, disrupting the normal transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway in insects. The accumulation of acetylcholine at nerve muscle sites due to AChE inhibition results in continuous stimulation of the postsynaptic membrane. This overstimulation of the nervous system can lead to symptoms such as convulsions, paralysis, and ultimately death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, this compound disrupts the normal functioning of an insect’s nervous system . This can lead to a range of effects, from behavioral changes to physical paralysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, while this compound is moderately mobile, field studies suggest that it generally degrades before leaching through the soil . Furthermore, exposure to even extremely low doses of this compound can have significant effects on non-target organisms, indicating that the environmental presence of this compound, even at trace levels, can have broad ecological implications .
Biochemical Analysis
Biochemical Properties
Bendiocarb functions by inhibiting acetylcholinesterase, an enzyme crucial for the normal transmission of nerve impulses . This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the insect . The interaction between this compound and acetylcholinesterase is reversible, distinguishing it from other types of insecticides that cause permanent inhibition .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In mammalian cells, it can cause cytotoxicity and genotoxicity, as observed in studies on bone marrow cells of the lizard Calotes versicolor . In human immune cells, this compound exposure has been shown to inhibit T cell proliferation and alter cytokine production, indicating its potential to disrupt immune function . Additionally, prenatal exposure to this compound has been associated with changes in fetal immune cell homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses . This results in continuous stimulation of the nerves, causing paralysis and death in insects . The reversible nature of this inhibition allows for the eventual recovery of acetylcholinesterase activity once this compound is metabolized and excreted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on the substrate and environmental conditions. Studies have shown that the residual life of this compound on different surfaces can range from 6 to 13 weeks . The stability and efficacy of this compound are influenced by factors such as temperature, humidity, and the type of surface treated . Over time, this compound can degrade, reducing its effectiveness in controlling pests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause sublethal biochemical and physiological changes, such as altered grooming behavior and increased oxidative stress in insects . At higher doses, this compound can cause acute toxicity, leading to symptoms such as muscle tremors, vomiting, and diarrhea in mammals . In severe cases, high doses can result in paralysis and death .
Metabolic Pathways
This compound is metabolized in the liver by various enzymes, including cytochrome P450 monooxygenases . These enzymes facilitate the breakdown of this compound into less toxic metabolites, which are then excreted from the body . The metabolic pathways involved in this compound degradation can vary between species, influencing the compound’s toxicity and persistence .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its distribution throughout the body . This compound is also capable of crossing the blood-brain barrier, which contributes to its neurotoxic effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with acetylcholinesterase at nerve synapses . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its activity is largely dependent on its ability to reach and inhibit acetylcholinesterase within the cytoplasm .
Preparation Methods
Bendiocarb is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ol with methyl isocyanate under controlled conditions . The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the determination of the active ingredient, ensuring the purity and quality of the final product .
Chemical Reactions Analysis
Bendiocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bendiocarb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving carbamate chemistry and insecticide formulations.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in mammalian systems.
Comparison with Similar Compounds
Bendiocarb belongs to the carbamate family of insecticides, which includes compounds like carbaryl, aldicarb, and propoxur . Compared to these compounds, this compound is classified as intermediately toxic and is known for its high insecticidal activity at low dosages . Its unique properties, such as being virtually odorless and not leaving an unsightly deposit, make it acceptable for use in household and public health settings .
Similar Compounds
Carbaryl: Another carbamate insecticide with similar mechanisms of action but different toxicity levels.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Propoxur: Used in public health for controlling pests like mosquitoes and cockroaches.
This compound’s unique combination of high efficacy, moderate toxicity, and versatility in application makes it a valuable tool in pest control and scientific research.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGRYVFLWGFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Record name | BENDIOCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032327 | |
Record name | Bendiocarb | |
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Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid. | |
Record name | BENDIOCARB | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENDIOCARB (FICAM) | |
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URL | https://www.osha.gov/chemicaldata/781 | |
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Solubility |
In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03% | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm at 20 °C | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.25 | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg | |
Record name | Bendiocarb | |
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Record name | BENDIOCARB (FICAM) | |
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Color/Form |
White powder, White solid, Colorless, crystalline solid | |
CAS No. |
22781-23-3 | |
Record name | BENDIOCARB | |
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Record name | BENDIOCARB | |
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Record name | BENDIOCARB (FICAM) | |
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URL | https://www.osha.gov/chemicaldata/781 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
129.6 °C, "265 °F" | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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